3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid
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Overview
Description
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid is a synthetic organic compound that features a thiophene ring substituted with chlorine atoms and a difluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid typically involves the following steps:
Formation of 2,5-Dichlorothiophene-3-carboxylic acid: This intermediate can be synthesized through the chlorination of thiophene followed by carboxylation.
Conversion to 2,5-Dichlorothiophene-3-carbonyl chloride: This step involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in dichloromethane.
Coupling with 2,2-Difluoropropanoic acid: The final step involves the coupling of 2,5-dichlorothiophene-3-carbonyl chloride with 2,2-difluoropropanoic acid under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The chlorine atoms on the thiophene ring can be replaced by nucleophiles under appropriate conditions.
Amide Bond Formation: The compound can form amide bonds with amines, which is useful in peptide synthesis.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed.
Amide Bond Formation: Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while nucleophilic substitution can produce various substituted thiophenes.
Scientific Research Applications
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The thiophene ring and difluoropropanoic acid moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2,2-Difluoropropanoic acid: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid is unique due to the combination of its thiophene ring with chlorine substituents and a difluoropropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-[(2,5-dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(5(10)17-4)6(14)13-2-8(11,12)7(15)16/h1H,2H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDXUWKNKURHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)NCC(C(=O)O)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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